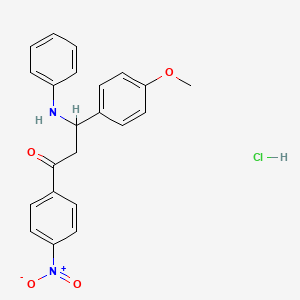![molecular formula C13H24N2O3 B4086544 methyl N-[(cyclohexylamino)carbonyl]valinate](/img/structure/B4086544.png)
methyl N-[(cyclohexylamino)carbonyl]valinate
Übersicht
Beschreibung
Methyl N-[(cyclohexylamino)carbonyl]valinate, also known as CX1739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Wirkmechanismus
DPP-IV is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose metabolism. By inhibiting DPP-IV, methyl N-[(cyclohexylamino)carbonyl]valinate increases the levels of GLP-1, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose metabolism and reduced blood glucose levels.
Biochemical and Physiological Effects:
methyl N-[(cyclohexylamino)carbonyl]valinate has been shown to improve glucose metabolism in animal models of diabetes. In a study on rats, methyl N-[(cyclohexylamino)carbonyl]valinate was found to increase insulin secretion and reduce blood glucose levels. methyl N-[(cyclohexylamino)carbonyl]valinate has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[(cyclohexylamino)carbonyl]valinate has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-IV, making it a valuable tool for studying the role of DPP-IV in glucose metabolism. However, methyl N-[(cyclohexylamino)carbonyl]valinate has some limitations. It is a relatively new compound, and more research is needed to fully understand its effects on glucose metabolism. Additionally, methyl N-[(cyclohexylamino)carbonyl]valinate has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
Methyl N-[(cyclohexylamino)carbonyl]valinate has significant potential for the treatment of type 2 diabetes mellitus. Future research should focus on further understanding the mechanism of action of methyl N-[(cyclohexylamino)carbonyl]valinate and its effects on glucose metabolism. Additionally, more studies are needed to determine the safety and efficacy of methyl N-[(cyclohexylamino)carbonyl]valinate in human subjects. Other potential therapeutic applications of methyl N-[(cyclohexylamino)carbonyl]valinate should also be explored, such as its effects on other metabolic disorders. Overall, methyl N-[(cyclohexylamino)carbonyl]valinate is a promising compound with significant potential for improving human health.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(cyclohexylamino)carbonyl]valinate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors have been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. methyl N-[(cyclohexylamino)carbonyl]valinate has been found to be a potent and selective inhibitor of DPP-IV, making it a promising candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
methyl 2-(cyclohexylcarbamoylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)11(12(16)18-3)15-13(17)14-10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWQHWNULYZMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(cyclohexylamino)carbonyl]valinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086470.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4086475.png)
![1-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4086478.png)

![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)



![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde](/img/structure/B4086523.png)
![dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride](/img/structure/B4086527.png)
![N,N-diethyl-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide hydrochloride](/img/structure/B4086532.png)
![2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4086533.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4086552.png)
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086559.png)